Danuglipron tromethamine

描述

达那格利普隆曲美他嗪: 是一种由辉瑞公司研发的 GLP-1 受体激动剂小分子药物。目前正在研究它作为糖尿病和肥胖的潜在治疗方法。 该化合物在临床试验中显示出令人鼓舞的结果,证明了显著的体重减轻和改善的血糖控制 .

准备方法

合成路线和反应条件: 达那格利普隆曲美他嗪的合成涉及多个步骤,包括关键中间体的形成及其后续偶联。 详细的合成路线和反应条件是辉瑞公司的专有技术,尚未在公开文献中完全披露 .

工业生产方法: 达那格利普隆曲美他嗪的工业生产方法也是专有的。 据悉,辉瑞公司正在推进该化合物的临床开发,表明可扩展的生产方法已经到位 .

化学反应分析

反应类型: 达那格利普隆曲美他嗪会经历各种化学反应,包括:

氧化: 该反应可以改变分子内的官能团。

还原: 该反应可以改变分子的氧化态。

取代: 该反应可以将一个官能团替换为另一个官能团.

常见试剂和条件: 这些反应中使用的具体试剂和条件尚未公开。 可能采用标准有机化学试剂和条件 .

主要生成产物: 这些反应形成的主要产物取决于所用条件和试剂。 这些产品的详细信息尚未公开 .

科学研究应用

Type 2 Diabetes Mellitus

Danuglipron has shown significant efficacy in lowering blood glucose levels and promoting weight loss in patients with T2DM. Key findings from various studies include:

- Phase 1 Studies : Initial trials demonstrated that danuglipron was well tolerated with a safety profile consistent with GLP-1 receptor agonists. Common adverse effects included mild gastrointestinal symptoms such as nausea and vomiting .

- Glycemic Control : In a Japanese cohort, danuglipron significantly reduced fasting plasma glucose levels by up to 40.87 mg/dL and glycated hemoglobin levels by up to 1.41% after eight weeks of treatment .

Obesity Management

Danuglipron is also being explored for its potential in weight management:

- Weight Loss Efficacy : In phase 2b trials, participants experienced significant reductions in body weight, with placebo-adjusted reductions ranging from -6.9% to -11.7% over a period of 32 weeks .

- Safety Profile : Similar to its application in diabetes management, the most common side effects were mild and gastrointestinal in nature .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of danuglipron indicates dose-proportional increases in plasma exposure at steady state, which correlates with its pharmacodynamic effects on glucose metabolism and appetite regulation:

- Absorption and Distribution : Danuglipron is administered orally with a rapid absorption profile.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Safety and Tolerability

Across various studies, danuglipron has demonstrated a favorable safety profile:

- Adverse Events : Most adverse events reported were mild to moderate in intensity. Nausea, vomiting, abdominal discomfort, diarrhea, and headache were the most commonly reported side effects .

- Long-term Safety : Ongoing studies continue to monitor the long-term safety of danuglipron as it progresses through clinical trials.

作用机制

达那格利普隆曲美他嗪通过与 GLP-1 受体结合发挥其作用。这种结合增加了胰岛素的释放量,降低了进入血液的胰高血糖素的释放量。 此外,它减缓了食物的消化,增加了进食后的饱腹感,这可能有助于减轻体重 .

相似化合物的比较

类似化合物:

洛替格利普隆: 辉瑞公司开发的另一种 GLP-1 受体激动剂。

奥福格利普隆: 一种类似的化合物,正在研究其潜在的治疗效果

独特之处: 达那格利普隆曲美他嗪的独特之处在于其口服制剂以及其能够实现显著的体重减轻和血糖控制。 它作为 GLP-1 受体激动剂小分子药物的开发,使其在同类化合物中脱颖而出 .

生物活性

Danuglipron tromethamine (PF-06882961) is an innovative oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. It is primarily being investigated for its potential to improve glycemic control in patients with type 2 diabetes mellitus (T2DM) and for weight management in obese individuals. This article examines the biological activity of danuglipron, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on recent studies.

Danuglipron functions by mimicking the action of incretin hormones, which are involved in glucose metabolism. By activating the GLP-1 receptor, danuglipron enhances glucose-dependent insulin secretion, inhibits glucagon release, and reduces appetite, thereby contributing to lower blood glucose levels and weight loss. This mechanism positions danuglipron as a promising candidate for managing T2DM and obesity.

Phase 1 Studies

A phase 1 study conducted in Japanese participants with T2DM evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of danuglipron over 8 weeks. The study involved multiple ascending doses (40 mg, 80 mg, and 120 mg) administered twice daily.

Key Findings:

- Adverse Events: The most common treatment-emergent adverse events included nausea (32%), vomiting (19%), and abdominal discomfort. Most were mild to moderate in intensity .

- Glycemic Control: Statistically significant reductions in mean daily glucose levels were observed across all danuglipron groups compared to placebo. For example, the placebo-adjusted difference in mean daily glucose was −67.89 mg/dl for the 40 mg group .

Phase 2 Studies

Subsequent phase 2 studies further assessed danuglipron's efficacy in larger cohorts.

Study Design:

- A phase 2a trial randomized adults with T2DM and those with obesity to receive either danuglipron or placebo, with doses ranging from 5 mg to 200 mg twice daily .

Results:

- Efficacy: Significant reductions were noted in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and body weight:

Summary of Clinical Outcomes

| Study Phase | Population | Key Outcomes | Adverse Events |

|---|---|---|---|

| Phase 1 | Japanese adults with T2DM | Significant reduction in mean daily glucose (-67.89 mg/dl) | Nausea (32%), vomiting (19%) |

| Phase 2a | Adults with T2DM & obesity | HbA1c reduction (-1.04% to -1.57%), FPG (-23.34 to -53.94 mg/dL) | Nausea (20%-47%), vomiting (18%-40%) |

| Phase 2b | Adults with obesity | Weight loss (-8% to -13%) at 32 weeks | Mild gastrointestinal events |

Pharmacokinetics

Danuglipron demonstrates a favorable pharmacokinetic profile characterized by dose-proportional increases in plasma exposure at steady state. The compound can be administered without regard to food intake, which enhances its practicality for patient use .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 12 hours |

| Peak plasma concentration | Achieved within 4 hours post-dose |

| Bioavailability | High |

Safety Profile

The safety profile of danuglipron aligns with the expected outcomes of GLP-1R agonism. Most adverse events reported were gastrointestinal and mild in nature. Notably, higher doses correlated with increased rates of nausea and vomiting, leading to higher discontinuation rates among participants . There were no significant cardiovascular concerns reported during trials.

属性

IUPAC Name |

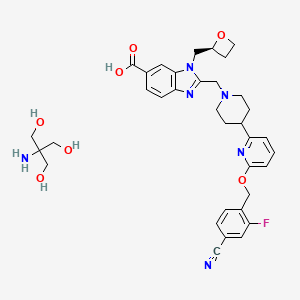

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJPAGACGZQFHN-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41FN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230198-03-3 | |

| Record name | Danuglipron tromethamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANUGLIPRON TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。